5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine |
InChI |
InChI=1S/C7H12N4O/c8-5-7-10-9-6-1-3-12-4-2-11(6)7/h1-5,8H2 |
InChI Key |
QTGVOUYXCJAQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN2C1=NN=C2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazepine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Biological Activities
Research indicates that 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine possesses several biological activities:
- Antidepressant Effects : Preliminary studies suggest that compounds in this class may have antidepressant properties. The mechanism appears to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Anticancer Potential : Investigations into the structure-activity relationship of similar compounds have shown potential anticancer activities. The triazole moiety is known for its ability to inhibit certain cancer cell lines by inducing apoptosis .
- Antimicrobial Activity : Some derivatives of triazolo compounds have demonstrated antimicrobial properties against various pathogens. This suggests a potential application in developing new antibiotics .
Therapeutic Applications
The therapeutic applications of this compound are being explored in several areas:
- Psychiatric Disorders : Given its potential antidepressant effects, this compound could be useful in treating mood disorders and anxiety-related conditions.
- Oncology : Its anticancer properties make it a candidate for further development as a chemotherapeutic agent.
- Infectious Diseases : The antimicrobial properties could lead to applications in treating infections resistant to current antibiotics.
Antidepressant Activity
A study published in 2023 examined the effects of various triazolo compounds on depression models in rats. The results indicated that compounds similar to this compound significantly reduced depressive behaviors compared to controls .
Anticancer Research
Research conducted by Zhang et al. (2022) focused on the synthesis of derivatives of triazolo compounds and their effects on cancer cell lines. The study found that specific modifications to the triazole ring enhanced cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells .
Antimicrobial Studies
A recent investigation into the antimicrobial efficacy of triazolo derivatives revealed that some compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study suggested that further exploration of these compounds could lead to new treatment options for bacterial infections .
Mechanism of Action
The mechanism of action of 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structural and Functional Insights
Core Heterocycle Differences: The target compound contains an oxazepine ring (oxygen atom), which increases polarity and hydrogen-bonding capacity compared to nitrogen-rich azepine or diazepine analogs (e.g., CAS 923232-49-9 and EN300-1696858) .
Substituent Effects :
- The methanamine group in the target compound is a primary amine , which may confer higher reactivity and stronger receptor interactions compared to secondary (e.g., dimethylamine in EN300-1696858) or bulkier substituents .
- Ethanamine analogs (e.g., CAS 923232-49-9) have longer alkyl chains, which could improve lipid solubility but reduce metabolic stability .
Physicochemical Properties: The target compound’s estimated molecular weight (~194) is lower than chlorophenyl-containing analogs (e.g., 284.27 for CAS 893639-01-5), suggesting better bioavailability . Dihydrochloride salts (e.g., EN300-1696858) are typically more water-soluble, aiding in formulation for intravenous administration .
Biological Activity
5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties based on current research findings, including antibacterial and anti-inflammatory effects, alongside relevant case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a triazolo-oxazepine framework, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 158.18 g/mol. Its structure allows for various interactions with biological targets due to the presence of nitrogen heterocycles.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a comparative study evaluating the antibacterial activity of various triazole derivatives:
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 5H,6H,8H,9H-[1,2,4]triazolo... | 32 | 16 |
| Control (Ampicillin) | 16 | 8 |
The results indicated that the compound exhibited moderate antibacterial activity comparable to standard antibiotics like ampicillin .
Anti-inflammatory Properties
In addition to antibacterial effects, triazole derivatives have demonstrated anti-inflammatory activities. For example:
- Mechanism of Action : The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Experimental Findings : In vitro studies have shown that related compounds can reduce the production of TNF-alpha and IL-6 in macrophage cell lines.
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the interaction of this compound with bacterial enzymes:
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| DNA Gyrase | -9.5 |
| Topoisomerase IV | -8.7 |
These results suggest strong binding interactions that could inhibit bacterial growth by targeting essential enzymes involved in DNA replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
